molecular formula C27H23FN6O3 B2802345 3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031649-82-7

3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2802345
CAS RN: 1031649-82-7
M. Wt: 498.518
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a piperazine group, and a triazoloquinazolinone group . These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities.


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial Activity

  • Development of Quality Control Methods for Antimalarial Agents : A study focused on the quality control methods for a compound closely related to the queried chemical, highlighting its potential as an antimalarial agent. The research developed quality control methods including solubility, identification, impurities, and assay by potentiometric titration, emphasizing its promise for further in-depth studies in antimalarial research (Danylchenko et al., 2018).

  • Synthesis and Antimicrobial Activities of Triazole Derivatives : Another study synthesized novel triazole derivatives, including a compound structurally similar to the queried molecule, evaluating their antimicrobial activities. The research found some derivatives to possess good or moderate activities against tested microorganisms, suggesting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

  • Anticancer Activity of Triazoloquinoline Derivatives : A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the queried chemical, explored their structural requirements for anticancer activity. The research synthesized N-1 and N’-3 urea derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating the potential of these compounds in cancer therapy (Reddy et al., 2015).

Antihistaminic Activity

  • Development of H1-Antihistaminic Agents : Multiple studies have synthesized and evaluated the H1-antihistaminic activity of triazoloquinazolinone derivatives, suggesting these compounds as potential candidates for developing new H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models, with minimal sedation compared to standard treatments, pointing towards their utility in allergic conditions (Alagarsamy et al., 2009; Alagarsamy et al., 2006; Alagarsamy et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one' involves the reaction of 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride with 3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine-1-carbonyl chloride", "3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride in a suitable solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 4: After completion of the reaction, the solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain the desired product." ] }

CAS RN

1031649-82-7

Product Name

3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Molecular Formula

C27H23FN6O3

Molecular Weight

498.518

IUPAC Name

3-(4-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O3/c1-37-21-9-7-20(8-10-21)32-12-14-33(15-13-32)27(36)18-4-11-22-23(16-18)34-25(29-26(22)35)24(30-31-34)17-2-5-19(28)6-3-17/h2-11,16,31H,12-15H2,1H3

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

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